2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine
Description
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine is a brominated pyridine derivative featuring a unique substitution pattern. The compound consists of a 5-bromo-substituted pyridine ring linked to an ethanamine backbone, with two methoxy groups attached to the same carbon as the amine. The bromine atom at the pyridine's 5-position enhances electrophilic reactivity, while the dimethoxy groups may influence solubility and stereoelectronic interactions .
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-9(6-11,14-2)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
WZWAEECVCPKGLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)(C1=CC(=CN=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product is the de-brominated amine.
Substitution: Substituted pyridine derivatives are the primary products.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine serves as a building block for more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various organic reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. It may be used in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formulas where explicit data were unavailable.
Biological Activity
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound is characterized by the following structural formula:
It features a brominated pyridine ring and a dimethoxyethanamine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that 2-(5-bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine exhibits significant biological activity, particularly in cancer treatment. Below are key findings from various studies:
Anticancer Activity
- Cell Line Efficacy : The compound has shown promising results against several cancer cell lines:
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers such as caspase 9 in treated samples .
Pharmacokinetics
The pharmacokinetic profile of 2-(5-bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine suggests favorable absorption and distribution characteristics:
- Oral Bioavailability : Approximately 31.8% after administration at 10 mg/kg .
- Clearance Rate : A clearance rate of 82.7 mL/h/kg indicates moderate elimination from the body .
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
- Inhibition of Mutated BRAF in Melanoma : In studies focusing on BRAF mutations in metastatic melanoma, compounds similar to 2-(5-bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine have been shown to inhibit mutated BRAF effectively, leading to tumor regression .
- Antimicrobial Activity : The compound was evaluated for its antimicrobial properties against various pathogens. While specific data on 2-(5-bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine was limited, related compounds showed significant activity against Mycobacterium tuberculosis with MIC values around 3.12 µg/mL .
Data Table
The following table summarizes the biological activity and pharmacokinetic data for 2-(5-bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine:
| Property | Value |
|---|---|
| MCF-7 IC50 | 17 nM |
| HT-29 IC50 | 9 nM |
| HeLa IC50 | Micromolar range |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Apoptosis Induction | Increased caspase 9 levels |
Q & A
Basic Question
- 1H/13C NMR : Verify the presence of the bromopyridine moiety (aromatic protons at δ 7.5–9.0 ppm) and dimethoxy groups (singlets at δ ~3.3 ppm for methoxy protons).
- IR : Confirm C-Br stretching (~600 cm⁻¹) and NH/amine stretches (~3300 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Match molecular ion peaks ([M+H]+) with theoretical molecular weight (e.g., calculated via PubChem data ).
What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
Advanced Question
Adopt a split-plot factorial design to evaluate stability:
- Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and exposure time (0–30 days).
- Response Variables : Degradation products (HPLC analysis), amine group integrity (colorimetric assays).
- Replicates : Minimum triplicate runs per condition to ensure statistical robustness .
- Storage Recommendations : Store at 2–8°C in airtight, amber vials to prevent photodegradation and moisture absorption .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Question
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines).
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to confirm sample quality.
- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions .
What methodologies are suitable for investigating the environmental fate of this compound in aquatic systems?
Advanced Question
Follow the INCHEMBIOL framework :
- Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis (UV-Vis exposure), and adsorption to sediment (batch equilibrium tests).
- Biotic Studies : Assess microbial degradation using OECD 301B ready biodegradability tests.
- Analytical Tools : LC-MS/MS for trace quantification; ECOSAR for ecotoxicity predictions.
How can computational methods (DFT, MD) predict the compound’s reactivity in catalytic systems?
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Pd/C) to model hydrogenation pathways.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
How can researchers design assays to evaluate the compound’s antioxidant capacity?
Advanced Question
Use multi-method validation :
- DPPH Assay : Measure radical scavenging activity (λ = 517 nm).
- FRAP Assay : Quantify ferric ion reduction capacity.
- Cell-Based Models : Test ROS inhibition in human cell lines (e.g., HepG2) using fluorescence probes (e.g., DCFH-DA).
What strategies address discrepancies in spectroscopic data between synthetic batches?
Advanced Question
- Batch Comparison : Perform PCA (Principal Component Analysis) on NMR/IR spectra to identify outlier batches.
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., as done for selenazolo-pyridine analogs ).
- Process Optimization : Adjust reaction work-up (e.g., recrystallization solvent polarity) to minimize polymorph formation.
How can the compound’s potential as a biochemical probe be validated in cellular models?
Advanced Question
- Target Engagement : Use pull-down assays with biotinylated derivatives to confirm binding to intended targets.
- Selectivity Screening : Test against related enzymes/receptors (e.g., kinase panels) to rule off-target effects.
- In Vivo Correlation : Compare cellular activity (IC50) with in vivo efficacy in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
